4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a fluorobenzyl thioether, and a triazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Triazinone Ring: The triazinone ring can be synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-fluorobenzyl alcohol
- 4-fluorobenzylamine
- 4-fluorophenylboronic acid
Uniqueness
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazinone ring with a fluorobenzyl thioether and an amino group
Properties
IUPAC Name |
4-amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJXJNLRCYDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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